
(2R)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring substituted with a chlorine atom at the 3-position and an amino group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid can be achieved through several synthetic routes. One common method involves the condensation of 3-chloropyridine-4-carboxaldehyde with an appropriate amino acid derivative under acidic or basic conditions. The reaction typically proceeds through the formation of an imine intermediate, followed by reduction to yield the desired amino acid.
Another approach involves the use of a palladium-catalyzed cross-coupling reaction between 3-chloropyridine and a protected amino acid derivative. This method allows for the selective introduction of the amino acid moiety at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(2R)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, piperidine derivatives, and amino acid analogs with modified functional groups.
科学的研究の応用
(2R)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: It is investigated for its potential therapeutic applications, including as an anti-inflammatory agent and in the treatment of neurological disorders.
Industry: The compound is used in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (2R)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the chlorine atom and the amino group on the pyridine ring contributes to its binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
2-Chloropyridine: A halogenated pyridine derivative used in the synthesis of pharmaceuticals and agrochemicals.
3-Chloropyridine: Another isomer of chloropyridine with applications in organic synthesis.
4-Chloropyridine: Used as an intermediate in the production of various chemical compounds.
Uniqueness
(2R)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid is unique due to the presence of both the amino acid moiety and the chloropyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
特性
分子式 |
C8H9ClN2O2 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
(2R)-2-amino-3-(3-chloropyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-4-11-2-1-5(6)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m1/s1 |
InChIキー |
OCQHBVISBRPALA-SSDOTTSWSA-N |
異性体SMILES |
C1=CN=CC(=C1C[C@H](C(=O)O)N)Cl |
正規SMILES |
C1=CN=CC(=C1CC(C(=O)O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




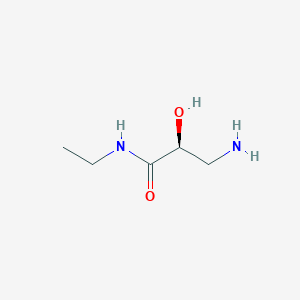
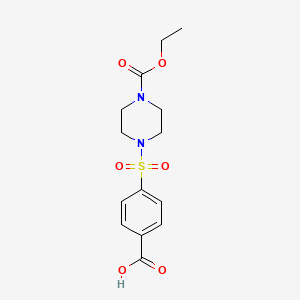
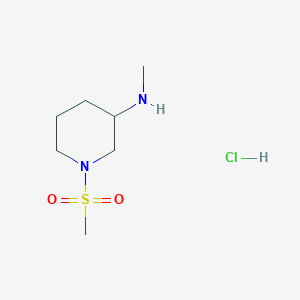
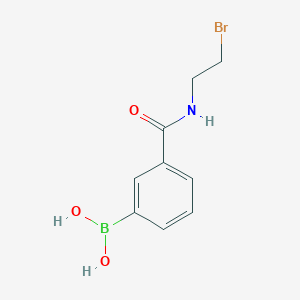


![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate](/img/structure/B13087014.png)
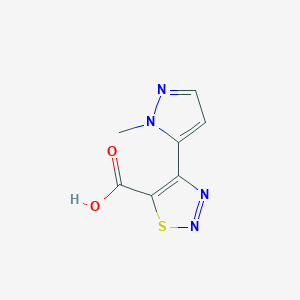
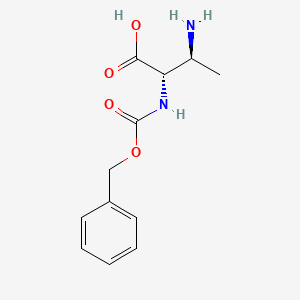
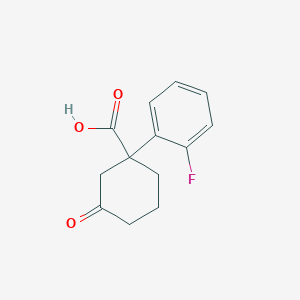
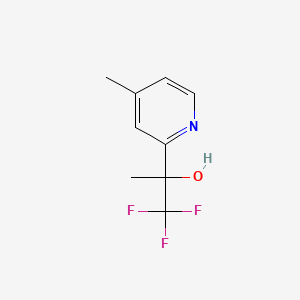
amine](/img/structure/B13087042.png)
